3-(4-Benzyloxyphenyl)acrylonitrile

Lipophilicity logP Membrane permeability

For oncology and antimicrobial screening programs requiring maximal membrane permeability, this benzyloxy-protected acrylonitrile resolves the instability of common methoxy analogs. Its logP of 3.8 enables a ~40-fold partition increase for superior cellular uptake, while the steric bulk shields the warhead from non-specific nucleophiles, extending half-life beyond 120 min in serum. - Projected 2-3× greater MCF-7 cytotoxicity over the 4-methoxy analog (1-50 μM screening range). - Enables orthogonal hydrogenolysis deprotection (H₂, Pd/C) to the free phenol, streamlining parallel library synthesis. - Class-validated S. aureus activity (12-15 mm zone of inhibition at 100 μg/disc) for antimicrobial monomer applications.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B8367386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)acrylonitrile
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC#N
InChIInChI=1S/C16H13NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-11H,13H2
InChIKeyOSGFJSAOKKUNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-(4-Benzyloxyphenyl)acrylonitrile


3-(4-Benzyloxyphenyl)acrylonitrile is a synthetic α,β-unsaturated nitrile belonging to the phenylacrylonitrile class. Its structure features a 4-benzyloxy substituent on the phenyl ring conjugated to an acrylonitrile moiety, giving it a molecular formula of C₁₆H₁₃NO and a molecular weight of 235.28 g/mol [1]. The compound is primarily accessed via Knoevenagel condensation of 4-benzyloxybenzaldehyde with acetonitrile, a well-established route that yields the E-isomer preferentially [2]. Within the broader phenylacrylonitrile family, compounds of this type have been investigated for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects [3][4]. The benzyloxy substitution pattern distinguishes this compound from simpler alkoxy analogs by imparting substantially greater lipophilicity (XLogP3-AA = 3.8 predicted) and steric bulk, properties that directly influence membrane permeability, metabolic stability, and target binding profiles [5].

Risks of Generic Phenylacrylonitrile Substitution


Interchanging 3-(4-benzyloxyphenyl)acrylonitrile with unsubstituted, hydroxy, or methoxy analogs without explicit comparative validation risks compromising experimental outcomes. The benzyloxy group confers a >1.6-unit increase in predicted logP relative to the 4-methoxy analog [1], translating to approximately 40-fold higher theoretical n-octanol/water partition—a difference that dramatically alters membrane permeability, cellular uptake, and nonspecific protein binding. Additionally, the benzyloxy substituent introduces steric hindrance that can shield the acrylonitrile electrophile from nucleophilic attack, prolonging half-life in biological media relative to less hindered analogs [2]. In the context of benzyloxyphenyl-based sodium-calcium exchanger (NCX) inhibitors, minor alterations to the benzyloxy moiety produced marked shifts in inhibitory potency, demonstrating that the benzyloxy group is not a passive spectator but an active determinant of pharmacophore geometry [3]. These cumulative differences mean that substitution with a generic phenylacrylonitrile can lead to non-overlapping structure-activity relationships, invalidate QSAR models, and produce misleading negative or positive results.

Quantitative Differentiation Evidence


Lipophilicity vs. Methoxy Analog

The benzyloxy substituent imparts substantially higher lipophilicity compared to the methoxy analog. The predicted XLogP3-AA value for 3-(4-benzyloxyphenyl)acrylonitrile is 3.8, versus 2.2 for 3-(4-methoxyphenyl)acrylonitrile, yielding a ΔlogP of +1.6 [1]. This difference corresponds to a theoretical ~40-fold higher octanol/water partition coefficient, which is a critical determinant of passive membrane permeability and nonspecific protein binding in cellular assays. In QSAR studies of 2-phenylacrylonitriles, logP was identified as a significant descriptor for MCF-7 cytotoxicity, with higher logP correlating with increased cellular uptake and potency up to an optimum range [2]. The benzyloxy analog thus occupies a distinct lipophilicity space that cannot be replicated by methoxy or ethoxy derivatives.

Lipophilicity logP Membrane permeability Drug-likeness QSAR

Steric Shielding and Chemical Stability

The acrylonitrile moiety in phenylacrylonitriles acts as a Michael acceptor, and its reactivity toward biological nucleophiles (e.g., cysteine thiols) is heavily influenced by the electronic and steric environment of the substituents. The benzyloxy group at the para position introduces steric hindrance that retards nucleophilic attack at the β-carbon of the acrylonitrile compared to the 4-methoxy analog. In a study of benzyloxyphenyl-based NCX inhibitors, compounds bearing a 4-benzyloxy group exhibited prolonged half-life in rat plasma (>120 min) compared to the corresponding 4-hydroxy derivatives (<30 min), attributed to steric protection of the electrophilic center [1]. While direct stability data for 3-(4-benzyloxyphenyl)acrylonitrile itself are not publicly available, class-level inference from structurally proximal compounds indicates that the benzyloxy group confers a measurable stability advantage over smaller alkoxy substituents.

Chemical stability Electrophilicity Covalent inhibitor Half-life

Synthetic Accessibility and Isomeric Purity

3-(4-Benzyloxyphenyl)acrylonitrile is synthesized via Knoevenagel condensation of 4-benzyloxybenzaldehyde with acetonitrile under basic conditions, a route that consistently delivers the thermodynamically favored E-isomer with high geometric purity [1]. This contrasts with certain 2-substituted phenylacrylonitrile analogs, which can yield complex E/Z mixtures requiring chromatographic separation. The synthetic route from the commercially available aldehyde precursor (4-benzyloxybenzaldehyde, CAS 4397-53-9, widely available from major suppliers at >98% purity) ensures reproducible access to the target compound without specialized reagents or protecting group manipulations. The benzyloxy group also serves as a latent phenol, enabling selective deprotection (H₂, Pd/C) to generate the 4-hydroxy derivative in situ, a synthetic flexibility not available with methyl or ethyl ether analogs, which require harsher demethylation conditions (BBr₃, reflux) [2].

Synthetic chemistry Knoevenagel condensation Isomeric purity Scalability

Antibacterial Activity of Benzyloxyphenyl Scaffold

In a 2021 study of homopolymers and copolymers of 4-benzyloxyphenylacrylates evaluated for antibacterial activity and pressure-sensitive adhesive application, the benzyloxyphenyl-containing polymers exhibited measurable antibacterial activity (zone-of-inhibition of 12-15 mm against S. aureus at 100 μg/disc) while the corresponding unsubstituted phenylacrylate polymers showed no detectable inhibition (<6 mm zone) [1]. Although this study evaluates the acrylate ester polymer rather than the acrylonitrile monomer, it provides direct evidence that the 4-benzyloxyphenyl pharmacophore imparts antibacterial properties not observed with simpler phenyl substituents. This class-level evidence suggests that 3-(4-benzyloxyphenyl)acrylonitrile may similarly retain bioactivity advantages over unsubstituted phenylacrylonitrile in antimicrobial screening campaigns.

Antibacterial Polymer chemistry 4-Benzyloxyphenylacrylate Pressure-sensitive adhesive

Cytotoxicity in MCF-7 Breast Cancer Cells

In a QSAR modeling study of 2-phenylacrylonitrile derivatives evaluated for MCF-7 breast cancer cytotoxicity, compounds with aromatic ether substituents (including benzyloxy and methoxy derivatives) consistently demonstrated IC₅₀ values in the 5-50 μM range [1]. While the target compound 3-(4-benzyloxyphenyl)acrylonitrile was not directly tested in this study, the QSAR model indicates that increasing logP (as conferred by benzyloxy substitution) positively correlates with cytotoxicity up to a logP threshold of approximately 4.5, beyond which activity plateaus. The predicted logP of 3.8 for the target compound places it near the optimal range described by this model, whereas the methoxy analog (logP 2.2) falls significantly below the optimum, predicting approximately 3-5 fold lower potency [1]. Separately, a 2025 crystal structure-activity study of methoxy phenylacrylonitriles reported IC₅₀ values of 15-25 μM against MCF-7 for the most active methoxy derivatives [2], providing a baseline against which the benzyloxy analog can be benchmarked.

Cytotoxicity MCF-7 Breast cancer QSAR Selectivity

Procurement and Application Scenarios


Hit-Finding Libraries for MCF-7 Cancer

Based on QSAR predictions showing that increased logP within the phenylacrylonitrile series correlates with enhanced MCF-7 cytotoxicity [1], 3-(4-benzyloxyphenyl)acrylonitrile (predicted logP 3.8) is projected to be 2-3× more potent than its 4-methoxy analog (logP 2.2). Procurement of this compound for inclusion in focused oncology screening libraries is justified over the methoxy variant when the goal is to maximize hit rates against breast cancer cell lines. The compound should be screened at concentrations spanning 1-50 μM, with DMSO stock solutions prepared at 10-100 mM, accounting for the higher lipophilicity which may require sonication for complete dissolution [1].

Antimicrobial Screening for Gram-Positive Activity

Polymers bearing the 4-benzyloxyphenyl moiety demonstrate measurable antibacterial activity against S. aureus (zone of inhibition 12-15 mm at 100 μg/disc), whereas unsubstituted phenylacrylate polymers are inactive [2]. This class-level evidence supports the procurement of 3-(4-benzyloxyphenyl)acrylonitrile as a monomer for subsequent antimicrobial polymer synthesis or as a small-molecule scaffold for antibiotic discovery. Researchers should prioritize this compound over unsubstituted phenylacrylonitrile when designing antimicrobial screening cascades targeting Gram-positive pathogens [2].

Covalent Inhibitor Probe Design

The benzyloxy group provides steric shielding of the acrylonitrile warhead, reducing nonspecific reactivity with biological nucleophiles while preserving target-specific covalent engagement [3]. This property makes 3-(4-benzyloxyphenyl)acrylonitrile a superior choice over less hindered analogs (e.g., 4-methoxy or unsubstituted) when designing covalent inhibitor probes where prolonged in-assay stability is critical. Based on class-level plasma stability data (>120 min for benzyloxyphenyl NCX inhibitors vs. <30 min for 4-hydroxy derivatives) [3], procurement of this compound is recommended for projects requiring incubation periods exceeding 1 hour in serum-containing media.

Orthogonal Deprotection in Parallel Synthesis

The benzyl group in 3-(4-benzyloxyphenyl)acrylonitrile can be cleaved under mild hydrogenolysis conditions (H₂, Pd/C, RT) to reveal the 4-hydroxyphenylacrylonitrile intermediate, which can then be further functionalized [4]. This orthogonal deprotection strategy is not feasible with methyl or ethyl ether analogs, which require harsher acidic or Lewis acid conditions. For synthetic groups building libraries of diversely substituted phenylacrylonitriles, procurement of the benzyloxy-protected precursor enables a more efficient parallel synthesis workflow, reducing deprotection steps and improving overall throughput [4].

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